molecular formula C10H18O3 B3056967 Heptanoic acid, 3-(1-methylethyl)-6-oxo- CAS No. 75656-45-0

Heptanoic acid, 3-(1-methylethyl)-6-oxo-

Cat. No.: B3056967
CAS No.: 75656-45-0
M. Wt: 186.25 g/mol
InChI Key: ZLKOMEDABHKFAC-UHFFFAOYSA-N
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Description

Heptanoic acid, 3-(1-methylethyl)-6-oxo-, also known as isovaleric acid, is a carboxylic acid with the molecular formula C10H18O3. This compound is characterized by a heptanoic acid backbone with a 3-(1-methylethyl) group and a 6-oxo group. It is a colorless to pale yellow liquid with a pungent odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanoic acid, 3-(1-methylethyl)-6-oxo-, can be synthesized through several methods. One common synthetic route involves the oxidation of 3-(1-methylethyl)heptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of heptanoic acid, 3-(1-methylethyl)-6-oxo-, often involves the catalytic oxidation of 3-(1-methylethyl)heptanal. This process utilizes a metal catalyst, such as palladium or platinum, in the presence of oxygen or air. The reaction is conducted in a continuous flow reactor to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Heptanoic acid, 3-(1-methylethyl)-6-oxo-, undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones using strong oxidizing agents.

    Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents. The reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptanoic acid, 3-(1-methylethyl)-6-oxo-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of heptanoic acid, 3-(1-methylethyl)-6-oxo-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of certain enzymes involved in fatty acid metabolism, leading to changes in lipid profiles and energy production.

Comparison with Similar Compounds

Heptanoic acid, 3-(1-methylethyl)-6-oxo-, can be compared with other similar compounds, such

Properties

IUPAC Name

6-oxo-3-propan-2-ylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h7,9H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKOMEDABHKFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70280978
Record name 6-Oxo-3-(propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75656-45-0
Record name NSC19521
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19521
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Oxo-3-(propan-2-yl)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70280978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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